molecular formula C20H34N2O2 B3748757 4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol

4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol

Cat. No.: B3748757
M. Wt: 334.5 g/mol
InChI Key: DDQFCSIDRAEOQZ-UHFFFAOYSA-N
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Description

4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a hydroxypropyl and pentenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the hydroxypropyl and pentenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, particularly in the hydrogenation or dehydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and piperazine groups play a crucial role in binding to these targets, thereby modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[[4-(2-hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-5-9-19(23,10-6-2)17-21-13-15-22(16-14-21)18-20(24,11-7-3)12-8-4/h5-8,23-24H,1-4,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQFCSIDRAEOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CN1CCN(CC1)CC(CC=C)(CC=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
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4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
Reactant of Route 3
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4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
Reactant of Route 4
4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
Reactant of Route 5
4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol
Reactant of Route 6
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4-[[4-(2-Hydroxy-2-prop-2-enylpent-4-enyl)piperazin-1-yl]methyl]hepta-1,6-dien-4-ol

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